Allyl 2,2,3,3-tetrafluoropropyl ether

Description

BenchChem offers high-quality Allyl 2,2,3,3-tetrafluoropropyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 2,2,3,3-tetrafluoropropyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

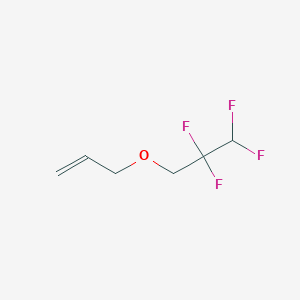

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIXYCHYADMPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382617 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-68-5 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable. Allyl 2,2,3,3-tetrafluoropropyl ether, a member of the fluorinated ether family, serves as a versatile building block in organic synthesis. Its tetrafluoropropyl moiety provides a lipophilic and metabolically robust segment, while the allyl group offers a reactive handle for a variety of subsequent chemical transformations, including polymerization, cross-metathesis, and functional group interconversion. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Allyl 2,2,3,3-tetrafluoropropyl ether, offering field-proven insights for its practical application in research and development.

Synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether: A Modified Williamson Ether Synthesis Approach

The most reliable and widely employed method for the synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether is a variation of the classic Williamson ether synthesis. This venerable reaction, proceeding via an SN2 mechanism, involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In this specific application, the sodium salt of 2,2,3,3-tetrafluoropropanol is reacted with an allyl halide. The electron-withdrawing nature of the fluorine atoms in the alcohol starting material increases its acidity, facilitating deprotonation to the corresponding alkoxide.

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: 2,2,3,3-Tetrafluoropropanol is treated with a strong base, such as sodium hydride (NaH), to generate the sodium 2,2,3,3-tetrafluoropropoxide intermediate. This step is crucial as it forms the potent nucleophile required for the subsequent substitution reaction.

-

Nucleophilic Substitution: The resulting alkoxide undergoes an SN2 reaction with an allyl halide (typically allyl bromide for its good reactivity and availability), displacing the halide and forming the desired ether linkage.

Diagram: Synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether

Caption: Reaction scheme for the synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar fluorinated ethers.[3][4]

Materials and Equipment:

| Reagent/Equipment | Grade | Supplier Recommendation |

| 2,2,3,3-Tetrafluoropropanol | ≥98% | Sigma-Aldrich, Fluorochem |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Sigma-Aldrich, Acros Organics |

| Allyl Bromide | ≥98%, stabilized | Sigma-Aldrich, TCI |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore, Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Chemical, VWR |

| Saturated Ammonium Chloride (aq.) | ACS Grade | Fisher Chemical |

| Brine (Saturated NaCl solution) | ACS Grade | Prepare in-house |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Chemical, VWR |

| Round-bottom flasks | - | Standard laboratory supplier |

| Magnetic stirrer and stir bars | - | Standard laboratory supplier |

| Condenser | - | Standard laboratory supplier |

| Addition funnel | - | Standard laboratory supplier |

| Septa and needles | - | Standard laboratory supplier |

| Rotary evaporator | - | Buchi, Heidolph |

| Flash chromatography system | - | Teledyne ISCO, Biotage |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser connected to a nitrogen inlet, is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Alkoxide Formation: The flask is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula. The suspension is cooled to 0 °C using an ice bath. A solution of 2,2,3,3-tetrafluoropropanol (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

-

Etherification: The reaction mixture is cooled back to 0 °C, and allyl bromide (1.1 equivalents) is added dropwise via the addition funnel. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Allyl 2,2,3,3-tetrafluoropropyl ether as a colorless liquid.

Diagram: Experimental Workflow

Caption: Flowchart of the experimental procedure for synthesis and characterization.

Characterization of Allyl 2,2,3,3-tetrafluoropropyl ether

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following spectroscopic techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Allyl 2,2,3,3-tetrafluoropropyl ether. Both ¹H and ¹⁹F NMR are critical for unambiguous characterization.[5]

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.9 | ddt | -CH=CH₂ |

| ~5.3 | dq | -CH=CH ₂ (trans) |

| ~5.2 | dq | -CH=CH ₂ (cis) |

| ~4.1 | dt | -OCH ₂-CH=CH₂ |

| ~3.9 | t | HCF₂CF₂CH ₂O- |

| ~5.8 | tt | H CF₂CF₂CH₂O- |

Note: The triplet of triplets for the proton on the difluoromethyl group is a highly characteristic signal for the HCF₂- moiety.

Expected ¹⁹F NMR Spectral Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -125 | d | HCF₂ - |

| ~ -138 | t | -CF₂ CH₂O- |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1280-1000 | Strong | C-F stretch |

| 1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 172.12

-

Key Fragments: Loss of the allyl group, cleavage of the C-O bond, and fragmentation of the tetrafluoropropyl chain.

Safety and Handling

Allyl 2,2,3,3-tetrafluoropropyl ether is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Specific Hazards:

-

Flammability: The compound is flammable. Keep away from heat, sparks, and open flames.

-

Skin and Eye Irritation: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with strong oxidizing agents.

Disposal:

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of Allyl 2,2,3,3-tetrafluoropropyl ether. By following the detailed experimental protocol and utilizing the expected characterization data, researchers can confidently prepare and verify this valuable fluorinated building block for its diverse applications in the development of novel pharmaceuticals and advanced materials. The principles and techniques outlined herein are grounded in established organic chemistry and are designed to ensure both the success of the synthesis and the safety of the practitioner.

References

-

Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Online journal “Fluorine notes”, 3(136). DOI: 10.17677/fn20714807.2021.03.01. Available at: [Link]

- Maciejewski, H., et al. (2012). Efektywna synteza fluorofunkcyjnych (poli-)siloksanów. Polimery, 57(6), 449-455.

- Rakhimov, A. I., et al. (2007). Synthesis of Allyl Ethers Derived from Polyfluorinated Alcohols. Russian Journal of General Chemistry, 77(2), 317-318.

-

Lazzari, D., et al. Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of Allyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Allyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 681-68-5), a partially fluorinated ether with potential applications in various scientific and industrial fields. This document is intended to serve as a technical resource, offering in-depth data, experimental considerations, and safety information to support research and development activities.

Introduction: The Significance of Partially Fluorinated Ethers

Partially fluorinated ethers, such as Allyl 2,2,3,3-tetrafluoropropyl ether, represent a unique class of compounds that bridge the gap between traditional hydrocarbon ethers and their perfluorinated counterparts. The introduction of fluorine atoms into the molecular structure imparts distinct properties, including altered polarity, enhanced thermal stability, and modified solvency characteristics. These attributes make them attractive for a range of applications, including their use as solvents in lithium-ion batteries and in the synthesis of specialized polymers and pharmaceuticals.[1][2][3][4] The presence of both a reactive allyl group and a fluorinated alkyl chain in Allyl 2,2,3,3-tetrafluoropropyl ether offers a versatile platform for further chemical modifications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is paramount for the effective application and safe handling of any chemical compound. The following section details the known properties of Allyl 2,2,3,3-tetrafluoropropyl ether.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | Allyl 2,2,3,3-tetrafluoropropyl ether | [5][6][7][8][9] |

| Synonyms | 2,2,3,3-Tetrafluoro-4-oxa-6-heptene; 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | [7] |

| CAS Number | 681-68-5 | [6] |

| Molecular Formula | C₆H₈F₄O | [6] |

| Molecular Weight | 172.12 g/mol | [5][6] |

| Appearance | Not specified; likely a colorless liquid. | |

| Purity | Typically available at ≥97% | [5][6] |

Thermal and Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 110 °C at 740 mmHg | [6][10] |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Refractive Index | Data not available. | |

| Vapor Pressure | Data not available. |

Field Insight: The boiling point of 110 °C is indicative of a relatively volatile compound. The lack of data for melting point, density, refractive index, and vapor pressure highlights a significant gap in the publicly available information for this specific ether. Researchers should consider experimental determination of these properties as a primary step in their work.

Experimental Protocols for Property Determination

To address the data gaps, the following section outlines standardized experimental protocols for determining key physicochemical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Thiele Tube)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12][13][14]

Caption: Workflow for boiling point determination using the Thiele tube method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the allyl group and the methylene group adjacent to the ether oxygen. The vinyl protons of the allyl group will appear in the downfield region (typically 5-6 ppm) and will exhibit complex splitting patterns due to cis, trans, and geminal coupling. The methylene protons of the allyl group will likely appear around 4 ppm, deshielded by the adjacent oxygen. The methylene protons of the tetrafluoropropyl group will be a triplet further downfield due to the influence of the adjacent CF₂ group. The proton on the CHF₂ group will be a triplet of triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The carbons of the allyl group will appear in the typical alkene and allylic regions. The carbons of the tetrafluoropropyl group will be significantly affected by the attached fluorine atoms, leading to characteristic splitting patterns in a proton-decoupled spectrum due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds.[15][16][17][18][19] For Allyl 2,2,3,3-tetrafluoropropyl ether, two distinct signals are expected for the two different fluorine environments (-CF₂- and -CHF₂). The chemical shifts and coupling constants (both F-F and F-H) will provide valuable structural information.[20]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C-H stretching: Alkenyl C-H stretching above 3000 cm⁻¹ and alkyl C-H stretching just below 3000 cm⁻¹.

-

C=C stretching: A peak around 1645 cm⁻¹ corresponding to the allyl double bond.

-

C-O-C stretching: A strong, characteristic ether band in the region of 1150-1085 cm⁻¹.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1400 and 1000 cm⁻¹, which can sometimes overlap with other vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 172 may be observed, though it could be weak.

-

Fragmentation Pattern: Common fragmentation pathways for ethers include cleavage of the C-O bond and cleavage of the C-C bond adjacent to the oxygen (α-cleavage).[10][21][22][23][24] The presence of the allyl group can lead to the formation of a stable allyl cation (m/z 41). Fragmentation of the fluorinated portion will also produce characteristic ions.

Caption: Spectroscopic techniques for the characterization of Allyl 2,2,3,3-tetrafluoropropyl ether.

Synthesis

The most probable synthetic route to Allyl 2,2,3,3-tetrafluoropropyl ether is the Williamson ether synthesis.[1][16][18][22][24][25]

Williamson Ether Synthesis

This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether, two pathways are possible:

-

Pathway A: Reaction of sodium 2,2,3,3-tetrafluoropropoxide with allyl bromide or chloride.

-

Pathway B: Reaction of sodium allyloxide with a 2,2,3,3-tetrafluoropropyl halide.

Proposed Experimental Protocol (Pathway A):

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,3,3-tetrafluoropropan-1-ol to a suitable anhydrous solvent (e.g., THF or DMF).

-

Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add allyl bromide (or chloride) dropwise to the stirred alkoxide solution.

-

Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling, quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure Allyl 2,2,3,3-tetrafluoropropyl ether.

Safety and Toxicology

GHS Hazard Classification

Based on available safety data sheets, Allyl 2,2,3,3-tetrafluoropropyl ether is classified as:

-

Causes skin irritation (Category 2)[7]

-

Causes serious eye irritation (Category 2A)[7]

-

May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[7]

Handling and Storage

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][27]

-

Wear protective gloves, eye protection, and face protection.[7][27]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[6][10]

Toxicology

Specific toxicological data for Allyl 2,2,3,3-tetrafluoropropyl ether is limited. However, general considerations for fluorinated ethers and allyl compounds are relevant:

-

Fluorinated Ethers: Generally, hydrofluoroethers are considered to have low acute toxicity.[28]

-

Allyl Compounds: The allyl group can impart toxicity. For example, allyl alcohol is a potent irritant.[29][30] The metabolism of some allyl ethers can produce acrolein, a toxic and irritant substance.

Expertise & Experience: Given the presence of the allyl moiety, it is prudent to handle this compound with caution, assuming it may have irritant properties and potential for metabolic activation to toxic byproducts. A thorough risk assessment should be conducted before use, and all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Allyl 2,2,3,3-tetrafluoropropyl ether is a compound of interest due to its unique combination of a reactive allyl group and a fluorinated alkyl chain. While some fundamental properties, such as its boiling point, are known, significant data gaps exist regarding its physical constants, comprehensive spectroscopic characterization, and specific toxicological profile. This guide has provided a summary of the available information and outlined standard experimental approaches to determine the missing data. It is imperative for researchers and drug development professionals to undertake a thorough characterization of this compound to ensure its safe and effective use in their applications.

References

-

ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5 | INDOFINE Chemical Company. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Ether fragmentation patteren (Mass spectrometry) - YouTube. (2020, July 5). Retrieved from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

How to Identify Molecular Fragmentation Patterns in Mass Spectrometry - Dummies. (n.d.). Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]

-

NMR | Fluorine Spectroscopy - Magnetic Resonance - Oxford Instruments. (n.d.). Retrieved from [Link]

-

Application of Partially Fluorinated Ether for Improving Performance of Lithium/Sulfur Batteries | Request PDF - ResearchGate. (2015, August 9). Retrieved from [Link]

-

Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. (2025, July 8). Retrieved from [Link]

-

Partially Fluorinated Ether as an Electrolyte Additive to Modify Electrode Surface and Suppress Dissolution of Polysulfides in Li-S Batteries - ResearchGate. (2018, July). Retrieved from [Link]

-

Allyl 2,2,3,3-tetrafluoropropyl ether. (n.d.). Retrieved from [Link]

-

ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5 | INDOFINE Chemical Company. (n.d.). Retrieved from [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether - PubChem. (n.d.). Retrieved from [Link]

-

Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery | ACS Energy Letters. (n.d.). Retrieved from [Link]

-

Lithium-sulfur battery with partially fluorinated ether electrolytes: Interplay between capacity, coulombic efficiency and Li anode protection | Request PDF - ResearchGate. (2025, December 16). Retrieved from [Link]

-

Determination of Boiling Point | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water - PubMed. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Fluorinated surfactants - Chemos GmbH&Co.KG. (2019, July 11). Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). Retrieved from [Link]

-

Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Concept - JoVE. (2020, March 26). Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11). Retrieved from [Link]

-

ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER [681-68-5] | Chemsigma. (n.d.). Retrieved from [Link]

-

Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.). Retrieved from [Link]

-

Allyl Alcohol | C3H6O | CID 7858 - PubChem. (n.d.). Retrieved from [Link]

-

Allyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. (2015, May 28). Retrieved from [Link]

-

Response to Hydrofluoroethers PFAS As a representative of fluorine chemical manufacturers, Juhua Group has always been mainly pr - Toxic Docs. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. scbt.com [scbt.com]

- 9. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER [681-68-5] | Chemsigma [chemsigma.com]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. scribd.com [scribd.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. vernier.com [vernier.com]

- 15. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biophysics.org [biophysics.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. echemi.com [echemi.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 28. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. Organic Syntheses Procedure [orgsyn.org]

"Allyl 2,2,3,3-tetrafluoropropyl ether" CAS number 681-68-5

An In-depth Technical Guide to Allyl 2,2,3,3-tetrafluoropropyl ether (CAS 681-68-5)

Introduction

Allyl 2,2,3,3-tetrafluoropropyl ether, identified by the CAS Number 681-68-5, is a fluorinated organic compound that merges the chemical reactivity of an allyl group with the unique physicochemical properties imparted by a tetrafluoroalkyl chain.[1][2] This bifunctional nature makes it a molecule of significant interest in advanced materials science and medicinal chemistry. For researchers and developers, it represents a versatile building block for creating novel polymers, functional fluids, and pharmacologically active agents with tailored properties.

The presence of the allyl group (CH₂=CH-CH₂-) provides a reactive handle for a variety of organic transformations, most notably polymerization and addition reactions.[3] Concurrently, the 2,2,3,3-tetrafluoropropyl moiety significantly influences the molecule's thermal stability, lipophilicity, and metabolic resistance.[4][5] This guide offers a comprehensive technical overview of its synthesis, properties, reactivity, and applications, providing a foundational resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a molecule are critical for its application and handling. The data for Allyl 2,2,3,3-tetrafluoropropyl ether is summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 681-68-5 | [1][6][7][8] |

| Molecular Formula | C₆H₈F₄O | [1][8][9] |

| Molecular Weight | 172.12 g/mol | [8][9][10] |

| Appearance | Colorless Liquid | [11] |

| Boiling Point | ~110 °C @ 740 mmHg | [9] |

| Purity | Typically ≥97% | [9][10][12] |

| Synonyms | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene; 2,2,3,3-Tetrafluoro-4-oxa-6-heptene | [2][13] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for its functional groups. A strong C-O stretching vibration for the ether linkage is anticipated between 1000 and 1300 cm⁻¹.[14] The allyl group would be identified by C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The C-F bonds of the tetrafluoro moiety will exhibit strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is particularly informative. Protons adjacent to the electron-withdrawing ether oxygen and the fluorinated alkyl chain will be shifted downfield.[14]

| Predicted ¹H NMR Data | ||

| Proton Assignment (Structure: CH₂=CH-CH₂-O-CH₂-CF₂-CF₂H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂H | 5.8 - 6.2 | Triplet of Triplets (tt) |

| CH₂=CH - | 5.8 - 6.0 | Multiplet (ddt) |

| CH₂ =CH- | 5.2 - 5.4 | Multiplet (dq) |

| -O-CH₂ -CF₂- | 4.1 - 4.3 | Triplet (t) |

| =CH-CH₂ -O- | 4.0 - 4.2 | Doublet of Triplets (dt) |

Causality Insight: The most downfield proton signal is the one on the terminal carbon of the fluoroalkyl chain (-CF₂H). Its chemical shift is significantly influenced by the geminal fluorine atoms, and it is split into a triplet by the adjacent -CF₂- group, with each of those peaks further split into a triplet by the proton itself (observed from the fluorine perspective in ¹⁹F NMR). The protons on the allyl group exhibit complex splitting patterns due to cis, trans, and allylic coupling.[15]

Synthesis and Reaction Mechanisms

The most direct and common method for synthesizing Allyl 2,2,3,3-tetrafluoropropyl ether is the Williamson ether synthesis . This protocol involves the reaction of an alkoxide with a primary alkyl halide.

Synthesis Pathway

The reaction proceeds by deprotonating 2,2,3,3-tetrafluoropropan-1-ol with a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks allyl bromide (or chloride) in an Sₙ2 reaction to form the ether product and a salt byproduct.

Caption: Williamson ether synthesis workflow for the target compound.

Experimental Protocol: General Procedure

Trustworthiness Note: This protocol is a generalized, self-validating procedure based on established chemical principles.[16] Reagent quantities and reaction times should be optimized for specific laboratory conditions. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 2,2,3,3-tetrafluoropropan-1-ol (1.0 eq) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil), portion-wise.

-

Expertise Insight: NaH is chosen for its ability to irreversibly deprotonate the alcohol, driving the reaction to completion. Using a less reactive base like NaOH might require a phase-transfer catalyst to improve efficiency.[16]

-

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add allyl bromide (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Reactivity and Applications

The dual functionality of Allyl 2,2,3,3-tetrafluoropropyl ether dictates its chemical behavior and potential uses.

Caption: Reactivity profile based on the molecule's functional groups.

Applications in Materials Science

The allyl double bond makes this compound a valuable monomer for producing fluorinated polymers.[17] Such polymers are sought after for applications requiring:

-

High Thermal Stability: The strong C-F bonds contribute to resistance to thermal degradation. While fluorinated ethers can catalytically decompose in the presence of certain metals, they are generally more stable than their non-fluorinated counterparts.[18]

-

Chemical Inertness: The fluorine atoms create a non-polar, low-energy surface that resists chemical attack.

-

Low Refractive Index: Fluorinated polymers are often used in optical applications due to their low refractive indices.

-

Hydrophobicity and Oleophobicity: These properties are useful for creating protective coatings and low-friction surfaces.

The molecule can also be used as a cross-linking agent or as a reactive diluent in resin formulations.

Role in Drug Discovery and Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profile.[19] The 2,2,3,3-tetrafluoropropyl ether moiety can be incorporated into a lead compound to modulate its properties.

Expertise Insight: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing binding affinity. More importantly, the C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Placing a fluoroalkyl group at a site of metabolic vulnerability can block oxidation, thereby increasing the drug's half-life and bioavailability.[5] The lipophilicity of the fluoroalkyl group can also be tuned to improve membrane permeability.

Caption: Logic of using fluoroalkyl ethers in drug candidate optimization.

Thermal Stability and Decomposition

Fluorinated ethers exhibit enhanced thermal stability compared to their hydrocarbon analogues. However, they are not completely inert, especially at elevated temperatures or in the presence of catalysts.[4] The thermal decomposition of fluoropolymers and related materials can produce a range of smaller fluorinated compounds.[20][21]

Under extreme thermal stress, the likely decomposition pathways for Allyl 2,2,3,3-tetrafluoropropyl ether would involve:

-

C-O Bond Scission: Cleavage of the ether linkage.

-

Defluorination: Loss of fluorine atoms, particularly in the presence of reactive metal surfaces, which can form stable metal fluorides.[18]

-

Rearrangement and Fragmentation: The allyl and fluoropropyl fragments may undergo further reactions.

It is crucial to consult the Safety Data Sheet (SDS) for specific temperature limits and incompatible materials.

Safety and Handling

Allyl 2,2,3,3-tetrafluoropropyl ether is classified as a hazardous chemical.

GHS Hazard Identification

Based on available data, the compound is classified as:[2]

-

Flammable liquid and vapor (H226)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[22] Keep away from heat, sparks, open flames, and hot surfaces.[2] Ground and bond containers and receiving equipment to prevent static discharge.[22] Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[22]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[23]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

Allyl 2,2,3,3-tetrafluoropropyl ether is a specialized chemical intermediate with significant potential. Its unique structure, combining a reactive allyl group with a stabilizing tetrafluoroalkyl chain, makes it a prime candidate for the synthesis of high-performance fluoropolymers and a strategic tool for modulating the properties of bioactive molecules in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers and scientists aiming to leverage its distinct characteristics for technological and pharmaceutical innovation.

References

-

Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A, 10(4), 2798-2803. [Link]

-

Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. AIP Publishing. [Link]

-

Lagnb, F. L., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Journal of Materials Chemistry A, 10(45), 24086-24095. [Link]

-

Fluoropharm. (n.d.). 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether. Fluoropharm. [Link]

-

LookChem. (n.d.). CAS 681-68-5 Allyl 2,2,3,3-tetrafluoropropyl ether. LookChem. [Link]

-

Arctom. (n.d.). CAS NO. 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether. Arctom. [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER. INDOFINE. [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. PubChem. [Link]

-

Michigan Department of Environment, Great Lakes, and Energy. (2020). Thermal degradation of fluoropolymers. State of Michigan. [Link]

-

Wikipedia. (n.d.). Polytetrafluoroethylene. Wikipedia. [Link]

-

Chemsigma. (n.d.). ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER [681-68-5]. Chemsigma. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

-

Wiley. (n.d.). Allyl isopropyl ether. SpectraBase. [Link]

-

Oakwood Chemical. (n.d.). Allyl 2, 2, 3, 3-tetrafluoropropyl ether, min 97%. Oakwood Chemical. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. [Link]

-

Ataman Kimya. (n.d.). ALLYL 2,3-EPOXYPROPYL ETHER. Ataman Kimya. [Link]

-

IndiaMART. (n.d.). Allyl 2,2,3,3-tetrafluoropropyl Ether 95%. IndiaMART. [Link]

- Hulse, R., et al. (2013). Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof.

- Hulse, R., et al. (2014). Polymerization of 2,3,3,3-tetrafluoropropene and polymers formed from 2,3,3,3-tetrafluoropropene.

-

Sasal, M., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 27(19), 6296. [Link]

-

Wikipedia. (n.d.). Allyl alcohol. Wikipedia. [Link]

Sources

- 1. CAS 681-68-5 Allyl 2,2,3,3-tetrafluoropropyl ether 681685 | Chemical e-data Search [en.chem-edata.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Allyl Ethers [organic-chemistry.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether - Fluoropharm [fluoropharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. scbt.com [scbt.com]

- 9. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5 | INDOFINE Chemical Company [indofinechemical.com]

- 10. labsolu.ca [labsolu.ca]

- 11. chemimpex.com [chemimpex.com]

- 12. calpaclab.com [calpaclab.com]

- 13. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER [681-68-5] | Chemsigma [chemsigma.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. WO2013052764A2 - Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof - Google Patents [patents.google.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 20. turi.org [turi.org]

- 21. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

Spectral Analysis of Allyl 2,2,3,3-tetrafluoropropyl ether: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Allyl 2,2,3,3-tetrafluoropropyl ether, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary insights into its structure.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of fluorinated ethers like Allyl 2,2,3,3-tetrafluoropropyl ether.

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Filter the solution into a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 500 MHz or higher field strength is recommended for better resolution, especially for ¹⁹F NMR.

-

Temperature: 298 K

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR data for Allyl 2,2,3,3-tetrafluoropropyl ether.

¹H NMR Spectral Analysis

The proton NMR spectrum of Allyl 2,2,3,3-tetrafluoropropyl ether is expected to show distinct signals corresponding to the allyl and the tetrafluoropropyl moieties. The electron-withdrawing effect of the ether oxygen and the fluorinated alkyl group will significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| =CH₂ | 5.20 - 5.40 | ddt | J(H,H_trans), J(H,H_cis), J(H,CH₂) |

| -CH= | 5.85 - 6.00 | m | - |

| -O-CH₂- (allyl) | ~4.10 | dt | J(H,H), J(H,=CH) |

| -O-CH₂- (propyl) | ~4.00 | t | ³J(H,F) |

| -CF₂H | 5.90 - 6.10 | tt | ²J(H,F), ³J(H,F) |

Interpretation:

-

Allyl Group Protons: The terminal vinyl protons (=CH₂) are expected to appear as a complex multiplet between 5.20 and 5.40 ppm, showing both geminal and vicinal couplings to the other vinyl proton and the allylic methylene protons. The internal vinyl proton (-CH=) will be the most downfield of the allyl group, appearing as a multiplet around 5.85-6.00 ppm. The allylic methylene protons (-O-CH₂-) adjacent to the ether oxygen will be deshielded and are predicted to resonate around 4.10 ppm as a doublet of triplets.

-

Tetrafluoropropyl Group Protons: The methylene protons (-O-CH₂-) of the propyl chain, being adjacent to the ether oxygen and the fluorinated carbons, are expected to be significantly deshielded, appearing as a triplet around 4.00 ppm due to coupling with the adjacent fluorine atoms. The terminal proton on the tetrafluoropropyl group (-CF₂H) is anticipated to be the most downfield proton in the spectrum, resonating between 5.90 and 6.10 ppm as a triplet of triplets due to geminal coupling to two fluorine atoms and vicinal coupling to the other two fluorine atoms.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the carbons in the tetrafluoropropyl group.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| =CH₂ | ~118 | s |

| -CH= | ~134 | s |

| -O-CH₂- (allyl) | ~72 | s |

| -O-CH₂- (propyl) | ~65 | t |

| -CF₂- | ~115 | t |

| -CF₂H | ~108 | t |

Interpretation:

-

Allyl Group Carbons: The carbons of the allyl group are expected in their typical regions: the terminal =CH₂ at approximately 118 ppm and the internal -CH= at around 134 ppm. The allylic -O-CH₂- carbon will be deshielded by the ether oxygen and appear around 72 ppm.

-

Tetrafluoropropyl Group Carbons: The carbons of the tetrafluoropropyl group will show characteristic splitting due to coupling with fluorine. The -O-CH₂- carbon is predicted around 65 ppm and will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The -CF₂- and -CF₂H carbons are expected to be significantly downfield due to the direct attachment of fluorine atoms, with predicted shifts around 115 ppm and 108 ppm, respectively. Both signals are expected to be triplets due to one-bond and two-bond C-F couplings.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful technique for characterizing fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[3]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂-CF₂- | ~ -125 | t | ³J(F,H) |

| -CF₂H | ~ -138 | dt | ²J(F,H), ³J(F,F) |

Interpretation:

-

The two magnetically non-equivalent sets of fluorine atoms will give rise to two distinct signals in the ¹⁹F NMR spectrum.

-

The fluorine atoms of the -CH₂-CF₂- group are expected to resonate around -125 ppm and will appear as a triplet due to coupling with the adjacent methylene protons.

-

The fluorine atoms of the -CF₂H group are predicted to be further upfield, around -138 ppm, and will appear as a doublet of triplets due to geminal coupling with the proton on the same carbon and vicinal coupling to the other pair of fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of Allyl 2,2,3,3-tetrafluoropropyl ether is expected to show characteristic absorption bands for the C-O ether linkage, the C=C double bond of the allyl group, and the C-F bonds of the tetrafluoropropyl group.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Workflow for IR Data Acquisition and Analysis

Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectral Data:

The molecular weight of Allyl 2,2,3,3-tetrafluoropropyl ether is 172.12 g/mol . [1] Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 172 is expected, though it may be weak in EI-MS due to the lability of ethers.

-

Alpha-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. [2][4][5] * Loss of an allyl radical (•CH₂CH=CH₂, m/z 41) would lead to a fragment at m/z 131.

-

Loss of a tetrafluoropropyl radical (•CH₂CF₂CF₂H, m/z 113) would lead to a fragment at m/z 59.

-

-

Cleavage of the C-O Bond:

-

Formation of the allyl cation (CH₂=CHCH₂⁺, m/z 41), which is a stable carbocation, is highly probable. This is often a base peak in the mass spectra of allyl ethers.

-

Formation of the tetrafluoropropoxy cation ([OCH₂CF₂CF₂H]⁺, m/z 131).

-

-

Rearrangements: McLafferty-type rearrangements are also possible, though less common for simple ethers.

-

Fluorocarbon Fragments: Fragmentation of the tetrafluoropropyl chain can lead to characteristic fluorocarbon fragments.

Conclusion

The comprehensive spectral analysis of Allyl 2,2,3,3-tetrafluoropropyl ether, based on predicted data and established spectroscopic principles, provides a detailed structural characterization of this important fluorinated compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous assignment of its constitution. This technical guide serves as a valuable resource for researchers working with this molecule and provides a methodological framework for the characterization of other novel fluorinated materials. The presented protocols and interpretation strategies are designed to ensure scientific integrity and provide a solid foundation for further studies and applications of Allyl 2,2,3,3-tetrafluoropropyl ether.

References

-

ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

- Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20535-20545.

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

Fluoropharm. (n.d.). 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5. Retrieved from [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

-

Mohler, D. L. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

Sources

The Dual Nature of the Allyl Group in Allyl 2,2,3,3-tetrafluoropropyl ether: A Technical Guide

Abstract

Allyl 2,2,3,3-tetrafluoropropyl ether (TFAE) is a fluorinated monomer of significant interest in materials science and synthetic chemistry. The presence of the electron-withdrawing 2,2,3,3-tetrafluoropropyl group imparts unique reactivity to the allyl moiety, distinguishing it from its non-fluorinated counterparts. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and, most critically, the reactivity of the allyl group in TFAE. We will explore the electronic effects of the fluoroalkyl chain on the double bond and detail its behavior in key transformations, including hydrosilylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of this versatile building block.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. In the realm of polymer and materials science, fluorinated monomers are pivotal for creating surfaces with low energy, high thermal stability, and chemical resistance. Allyl 2,2,3,3-tetrafluoropropyl ether (TFAE) emerges as a molecule of interest at the intersection of these fields. Its structure, featuring a reactive allyl group appended to a short, fluorinated alkyl chain, presents a fascinating case study in the modulation of chemical reactivity. This guide will dissect the nuanced behavior of the TFAE allyl group, offering a predictive framework for its application in synthesis and materials development.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of TFAE is achieved through a Williamson ether synthesis. This involves the reaction of 2,2,3,3-tetrafluoropropanol with an allyl halide, typically allyl bromide, under phase-transfer catalysis conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous and organic phases.[1]

Table 1: Physicochemical Properties of Allyl 2,2,3,3-tetrafluoropropyl ether

| Property | Value | Source |

| CAS Number | 681-68-5 | [1] |

| Molecular Formula | C₆H₈F₄O | [1] |

| Molecular Weight | 172.12 g/mol | [1] |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | Not explicitly stated, but distillation is used for purification | [2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF, ethanol, acetone); insoluble in water | [1] |

Spectroscopic Analysis: Unveiling the Electronic Environment

The spectroscopic signature of TFAE provides critical insights into the electronic environment of the allyl group. The electron-withdrawing nature of the tetrafluoropropyl moiety is expected to deshield the protons of the allyl group, leading to downfield shifts in the ¹H NMR spectrum compared to non-fluorinated analogues like allyl ethyl ether.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TFAE is characterized by distinct signals for the allyl and tetrafluoropropyl protons. The terminal vinyl protons (=CH₂) typically appear as a multiplet, as does the internal vinyl proton (=CH-). The allylic protons (-CH₂-) adjacent to the ether oxygen also present as a multiplet. The protons on the fluorinated chain exhibit characteristic splitting patterns due to coupling with adjacent fluorine atoms.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons of the allyl group will show shifts influenced by the electronegative oxygen and the distant fluorine atoms. The carbons of the double bond (C=C) are of particular interest, as their chemical shifts can provide a more direct measure of the electron density of the π-system.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. TFAE will exhibit signals corresponding to the -CF₂- and -CF₂H groups. The chemical shifts and coupling constants (J-F-F and J-H-F) provide unambiguous confirmation of the tetrafluoropropyl structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TFAE will show characteristic absorption bands for the C=C stretch of the allyl group (typically around 1645 cm⁻¹), the C-O-C ether linkage, and the strong C-F bonds of the tetrafluoropropyl group.

(Note: Specific spectral data will be populated upon successful retrieval and analysis of the supplementary information from Antonova et al., 2023.)

Reactivity of the Allyl Group: A Dichotomy of Behavior

The 2,2,3,3-tetrafluoropropyl group exerts a significant inductive electron-withdrawing effect (-I effect) on the allyl moiety. This electronic perturbation is the primary determinant of the allyl group's reactivity, creating a departure from the typical behavior of electron-rich alkenes.

Hydrosilylation: A Gateway to Functional Materials

Hydrosilylation, the addition of a Si-H bond across the double bond, is a well-documented and synthetically valuable reaction of TFAE.[1] This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).[1]

The electron-deficient nature of the TFAE double bond facilitates this reaction. The mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene and subsequent insertion and reductive elimination.[3]

Experimental Protocol: Hydrosilylation of Allyl 2,2,3,3-tetrafluoropropyl ether

-

To a solution of Allyl 2,2,3,3-tetrafluoropropyl ether in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of Speier's catalyst.

-

Slowly add the desired trialkoxysilane (e.g., triethoxysilane) to the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by FTIR or NMR spectroscopy, observing the disappearance of the allyl C=C and Si-H signals.

-

Upon completion, the product, a trialkoxy[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane, can be purified by distillation under reduced pressure.[1]

Caption: Workflow for the hydrosilylation of TFAE.

This hydrosilylation product is a valuable precursor for the synthesis of fluoro-functionalized silsesquioxane polymers, which have applications in creating highly hydrophobic coatings.[1]

Electrophilic Addition: A Deactivated System

In contrast to non-fluorinated allyl ethers, the allyl group in TFAE is significantly deactivated towards electrophilic attack. The electron-withdrawing tetrafluoropropyl group reduces the electron density of the π-bond, making it a less effective nucleophile.

Reactions such as hydrohalogenation (addition of H-X) and halogenation (addition of X₂) are expected to be slower with TFAE compared to its non-fluorinated analogues. The initial step in these reactions is the attack of the π-bond on the electrophile to form a carbocation intermediate.[4] The destabilization of this carbocation by the adjacent electron-withdrawing group raises the activation energy of this step.

Caption: Destabilization in electrophilic addition to TFAE.

Radical Reactions: An Altered Reactivity Profile

The susceptibility of the allyl group in TFAE to radical attack is also modulated by the fluoroalkyl substituent. Radical additions to double bonds are a three-step process involving initiation, propagation, and termination.[5][6][7] The stability of the radical intermediate formed during the propagation step is a key factor in determining the reaction's feasibility and regioselectivity.

The electron-withdrawing nature of the tetrafluoropropyl group can influence the stability of the radical intermediate. While typically electron-donating groups stabilize adjacent radicals, the effect of fluorine can be more complex. The regioselectivity of radical addition to TFAE is an area that warrants further experimental investigation.

Cycloaddition Reactions: A Potential for [3+2] Pathways

The electron-deficient nature of the TFAE double bond makes it a potential candidate for certain types of cycloaddition reactions. In Diels-Alder [4+2] cycloadditions, electron-deficient alkenes can act as good dienophiles. However, the steric bulk of the tetrafluoropropoxy group may hinder this reactivity.

Of particular interest is the potential for TFAE to participate in [3+2] cycloadditions with 1,3-dipoles. In these reactions, the electron-deficient alkene can react with an electron-rich dipole. This opens up avenues for the synthesis of novel five-membered heterocyclic compounds containing the tetrafluoropropoxy moiety.

Applications and Future Outlook

The unique reactivity of the allyl group in TFAE makes it a valuable building block for a range of applications:

-

Polymer Chemistry: As a monomer, TFAE can be polymerized or co-polymerized to create fluorinated polymers with tailored properties for coatings, membranes, and specialty elastomers.

-

Materials Science: The hydrosilylation of TFAE is a key step in producing precursors for hydrophobic and oleophobic surface coatings.[1]

-

Drug Discovery: The tetrafluoropropoxy group can be incorporated into bioactive molecules to enhance their metabolic stability and modify their pharmacokinetic profiles. The reactivity of the allyl group provides a handle for further chemical elaboration.

-

Electrolyte Formulations: The electrochemical stability of fluorinated ethers has led to their investigation as components in electrolytes for lithium-ion batteries.

The continued exploration of the reactivity of the allyl group in TFAE and related fluorinated monomers will undoubtedly lead to the development of new materials and synthetic methodologies with broad scientific and technological impact.

Conclusion

The reactivity of the allyl group in Allyl 2,2,3,3-tetrafluoropropyl ether is a compelling example of the profound influence of fluorine substitution on chemical behavior. The electron-withdrawing tetrafluoropropyl group deactivates the double bond towards electrophilic attack while making it a suitable substrate for hydrosilylation and potentially for certain radical and cycloaddition reactions. Understanding this dual nature is key to unlocking the full potential of TFAE as a versatile building block in organic synthesis and materials science. This guide provides a foundational understanding for researchers looking to harness the unique properties of this fluorinated monomer in their own investigations.

References

-

Antonova, M. A.; Bolgova, Y. I.; Trofimova, O. M.; Pozdnyakov, A. S. Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. Int. J. Mol. Sci.2025 , 26, 11719. [Link]

-

Chalk, A. J.; Harrod, J. F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins by Group VIII Metal Complexes. J. Am. Chem. Soc.1965 , 87, 16-21. [Link]

-

Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Chemistry LibreTexts. 6.3: Radical Reactions. [Link]

- Ji, Y., et al. (2020). U.S.

-

Master Organic Chemistry. Initiation, Propagation, Termination – 3 Steps of Radical Reactions. [Link]

-

Wikipedia. Hydrosilylation. [Link]

-

Zielińska-Błajet, M., & Sokołowska, J. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(11), 3321. [Link]

-

Rakhimov, A. I., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of General Chemistry, 91(6), 1143-1151. [Link]

-

Chem-e-Data. Registered Chemical List. [Link]

-

Alfa Chemistry. Product Page. [Link]

-

MDPI. Supplementary Material for "Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper". [Link]

-

Stepanov, M. A., Bolgova, Y. I., Trofimova, O. M., & Pozdnyakov, A. S. (2025). Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. International Journal of Molecular Sciences, 26(23), 11719. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Thermal stability of "Allyl 2,2,3,3-tetrafluoropropyl ether"

An In-Depth Technical Guide to the Thermal Stability of Allyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether with potential applications in various industrial and pharmaceutical fields. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and application in high-temperature environments. This guide provides a comprehensive analysis of the predicted thermal decomposition profile of Allyl 2,2,3,3-tetrafluoropropyl ether, based on established chemical principles of analogous compounds. It outlines detailed experimental protocols for verifying its thermal stability and identifying decomposition products, and presents a predictive framework for its behavior at elevated temperatures.

Introduction: The Significance of Thermal Stability

Fluorinated organic compounds often exhibit enhanced stability due to the high bond energy of the carbon-fluorine bond.[1] Allyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 681-68-5) is a molecule that combines the reactivity of an allyl group with the unique properties imparted by a tetrafluoropropyl moiety.[2][3][4] Its utility in specialized applications, from polymer synthesis to materials science, necessitates a detailed understanding of its thermal decomposition threshold and pathways. Thermal degradation can lead to the formation of hazardous or reactive byproducts, compromising product integrity and posing safety risks.

This document serves as a senior application scientist’s guide to the thermal stability of Allyl 2,2,3,3-tetrafluoropropyl ether. It synthesizes established knowledge of allyl ether and fluorinated ether decomposition to provide a predictive analysis and a robust experimental framework for its characterization.

Predicted Thermal Decomposition Profile

The Retro-Ene Reaction: A Primary Decomposition Pathway

The gas-phase pyrolysis of allyl ethers is known to proceed through a concerted, unimolecular fragmentation mechanism known as a retro-ene reaction.[5] This pericyclic reaction involves a cyclic, six-membered transition state, leading to the formation of a carbonyl compound and a propene derivative.[5][8]

For Allyl 2,2,3,3-tetrafluoropropyl ether, the most probable retro-ene decomposition pathway involves the transfer of a hydrogen atom from the allyl group to the ether oxygen, with simultaneous cleavage of the C-O and C-H bonds. This would yield two primary products: 2,2,3,3-tetrafluoropropionaldehyde and propene.

Caption: Proposed retro-ene decomposition pathway for Allyl 2,2,3,3-tetrafluoropropyl ether.

Influence of the Tetrafluoro-Substituents

The presence of fluorine atoms can significantly influence the thermal stability of organic molecules.[1] While the C-F bond is very strong, fluorinated compounds can undergo decomposition through defluorination, particularly in the presence of metals which can act as catalysts.[6][7] This decomposition can occur at surprisingly low temperatures.[6][7] In an inert environment, the primary decomposition is expected to follow the retro-ene pathway. However, in the presence of certain metals, a competing decomposition pathway involving C-F bond scission may occur, leading to the formation of metal fluorides and a different set of organic fragments.[6][7]

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition products of Allyl 2,2,3,3-tetrafluoropropyl ether, a multi-faceted analytical approach is recommended. The following protocols provide a self-validating system for a comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, precise amount of Allyl 2,2,3,3-tetrafluoropropyl ether (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins (Tonset). The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting, boiling, and decomposition.[9]

Methodology:

-

Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum or stainless steel DSC pan.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (nitrogen or argon).

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C).

-

Heat from -50°C to 400°C at a controlled rate (e.g., 10°C/min).[10]

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and boiling, and an exothermic peak for decomposition.[9] The onset temperature and the enthalpy of decomposition provide critical information about the energy released during the process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A microgram-scale sample is loaded into a pyrolysis tube.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition onset, as determined by TGA (e.g., 500-600°C).[11][12]

-

Gas Chromatography (GC): The volatile pyrolysis products are separated on a capillary column (e.g., DB-5ms).

-

Temperature Program: An initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 250°C) to elute all components.

-

-

Mass Spectrometry (MS): The separated components are ionized (typically by electron ionization at 70 eV) and their mass-to-charge ratios are determined.

-

-

Data Analysis: The mass spectra of the eluted peaks are compared to a spectral library (e.g., NIST) to identify the decomposition products. This will confirm the presence of the predicted 2,2,3,3-tetrafluoropropionaldehyde and propene, as well as any other minor byproducts.

Sources

- 1. collectionscanada.ca [collectionscanada.ca]

- 2. 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether - Fluoropharm [fluoropharm.com]

- 3. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER [681-68-5] | Chemsigma [chemsigma.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Gas-phase pyrolytic reaction of 4-aryl-3-buten-2-ols and allyl benzyl ethers: kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]